Cas no 62031-35-0 (Benzene, 1,3-dichloro-2-(iodomethyl)-)
Benzene, 1,3-dichloro-2-(iodomethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,3-dichloro-2-(iodomethyl)-
- 62031-35-0
- SCHEMBL948443
- 1,3-dichloro-2-(iodomethyl)benzene
- AKOS014117792
-
- Inchi: 1S/C7H5Cl2I/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4H2
- InChI Key: YXUHAYXVTIKGTJ-UHFFFAOYSA-N
- SMILES: ICC1C(=CC=CC=1Cl)Cl
Computed Properties
- Exact Mass: 285.88095
- Monoisotopic Mass: 285.88130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 97.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Benzene, 1,3-dichloro-2-(iodomethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661415-1g |
1,3-Dichloro-2-(iodomethyl)benzene |
62031-35-0 | 98% | 1g |
¥6839.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661415-5g |
1,3-Dichloro-2-(iodomethyl)benzene |
62031-35-0 | 98% | 5g |
¥15533.00 | 2024-05-06 |
Benzene, 1,3-dichloro-2-(iodomethyl)- Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on Benzene, 1,3-dichloro-2-(iodomethyl)-
Introduction to Benzene, 1,3-dichloro-2-(iodomethyl)- (CAS No. 62031-35-0)
Benzene, 1,3-dichloro-2-(iodomethyl)-, identified by its Chemical Abstracts Service number (CAS No. 62031-35-0), is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its benzene ring substituted with 1,3-dichloro and a iodomethyl group at the 2-position, has garnered attention due to its versatile applications in synthetic chemistry and as a precursor in the development of various pharmaceutical agents.
The structural uniqueness of Benzene, 1,3-dichloro-2-(iodomethyl)- lies in its ability to serve as a versatile intermediate in organic synthesis. The presence of both chlorine and iodine substituents makes it a valuable building block for constructing more complex molecular architectures. In recent years, this compound has been increasingly utilized in the synthesis of heterocyclic compounds, which are pivotal in the development of novel therapeutic agents.
Recent studies have highlighted the utility of Benzene, 1,3-dichloro-2-(iodomethyl)- in the preparation of biologically active molecules. For instance, researchers have leveraged its reactivity to develop novel inhibitors targeting various enzymatic pathways. The iodomethyl group provides a convenient handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing complex organic molecules.
One notable application of Benzene, 1,3-dichloro-2-(iodomethyl)- is in the synthesis of small-molecule drugs that modulate protein-protein interactions. These interactions are often critical in cellular signaling pathways and are implicated in numerous diseases. By designing molecules that specifically interfere with these interactions, researchers aim to develop treatments for conditions such as cancer and inflammatory disorders. The 1,3-dichloro substitution pattern enhances the electrophilicity of the benzene ring, facilitating its participation in various chemical transformations that are essential for drug discovery.
In addition to its role in drug development, Benzene, 1,3-dichloro-2-(iodomethyl)- has found utility in materials science. Its ability to undergo selective functionalization makes it a valuable precursor for designing advanced materials with tailored properties. For example, researchers have explored its use in the synthesis of polymers and coatings that exhibit enhanced stability and functionality under various environmental conditions.
The chemical reactivity of Benzene, 1,3-dichloro-2-(iodomethyl)- is further underscored by its application in catalytic processes. The presence of both electron-withdrawing chlorine atoms and an electron-rich iodine substituent creates a unique electronic environment that can be exploited in catalytic systems. This has led to innovative approaches for achieving high yields and selectivity in organic transformations, which are crucial for both academic research and industrial applications.
From a synthetic perspective, Benzene, 1,3-dichloro-2-(iodomethyl)- offers a strategic handle for constructing complex molecular frameworks. The iodomethyl group can be readily displaced by nucleophiles under mild conditions, allowing for the introduction of diverse functional groups at specific positions within the molecule. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for achieving desired biological activity.
The compound's significance is also reflected in its role as a reference standard in analytical chemistry. Its well-defined structure and purity make it an ideal candidate for calibrating analytical instruments and validating methodologies used in drug analysis. This ensures that researchers can rely on accurate and reproducible results when studying complex chemical systems.
As our understanding of biological processes continues to evolve, so does the demand for innovative chemical tools to study them. Benzene, 1,3-dichloro-2-(iodomethyl)- exemplifies how a single compound can serve multiple roles across different scientific disciplines. Its versatility as a synthetic intermediate and its potential applications in drug discovery underscore its importance as a cornerstone molecule in modern chemistry.
In conclusion, Benzene, 1,3-dichloro-2-(iodomethyl)- (CAS No. 62031-35-0) is a multifaceted compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features enable it to participate in diverse chemical transformations, making it an invaluable tool for researchers aiming to develop novel therapeutic agents and advanced materials. As scientific exploration continues to advance,this compound will undoubtedly remain at the forefront of innovation,driving progress across multiple scientific disciplines.
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